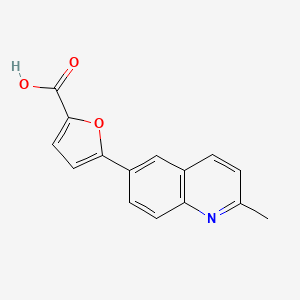
5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid is a complex organic compound characterized by the presence of a quinoline ring substituted with a methyl group at the 2-position and a furan ring substituted with a carboxylic acid group at the 2-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex organic molecules .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
化学反应分析
Types of Reactions
5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like tetrahydrofuran, and catalysts such as palladium .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated analogs.
科学研究应用
5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, potentially disrupting replication and transcription processes. Additionally, the furan ring can participate in various biochemical reactions, influencing cellular functions .
相似化合物的比较
Similar Compounds
- 5-(Quinolin-3-yl)furan-2-carboxylic acid
- 5-(Quinolin-6-yl)furan-2-carboxylic acid
Uniqueness
5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid is unique due to the presence of a methyl group at the 2-position of the quinoline ring, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer specific advantages in certain applications .
生物活性
5-(2-Methylquinolin-6-yl)furan-2-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and structure-activity relationships (SARs).
Chemical Structure and Properties
The compound features a furan ring substituted with a quinoline moiety, which contributes to its biological activity. The presence of both the furan and quinoline rings suggests potential interactions with various biological targets.
Research indicates that compounds similar to this compound exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds with similar structures have shown effectiveness against various bacterial strains. For example, derivatives of quinoline have been reported to inhibit the growth of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
- Anticancer Properties : Some studies suggest that quinoline-based compounds can induce apoptosis in cancer cells through mechanisms independent of p53 pathways. This is particularly relevant for colon cancer cells, where these compounds have demonstrated significant cytotoxic effects .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:
- Substituent Effects : The position and type of substituents on the quinoline and furan rings significantly influence the compound's activity. For instance, modifications to the methyl group on the quinoline ring can enhance or reduce antimicrobial potency .
- Linker Variations : Variations in the linker between the furan and quinoline moieties can alter binding affinities to target proteins, impacting efficacy against specific diseases .
Biological Activity Data
The following table summarizes some biological activities associated with derivatives of this compound:
| Compound | Activity Type | Target Organism/Cell | IC50 (µM) | Reference |
|---|---|---|---|---|
| Compound A | Antimicrobial | E. coli | 10 | |
| Compound B | Anticancer | Colon cancer cells | 15 | |
| Compound C | Antifibrotic | Human hepatic stellate cells | 20 |
Case Studies
Several case studies have highlighted the therapeutic potential of compounds related to this compound:
- Antimicrobial Efficacy : In a study evaluating various quinoline derivatives, several compounds demonstrated significant antibacterial activity against S. aureus, with some exhibiting MIC values as low as 0.5 µg/mL .
- Cancer Cell Studies : Research on derivatives indicated that certain modifications led to enhanced cytotoxicity in HCT116 colon cancer cells, suggesting that structural optimization could yield more effective anticancer agents .
- Fibrosis Models : Compounds similar to this structure were tested in liver fibrosis models, showing promising results in inhibiting human hepatic stellate cell activation at concentrations around 10 µM, indicating potential for therapeutic use in fibrotic diseases .
属性
CAS 编号 |
893738-37-9 |
|---|---|
分子式 |
C15H11NO3 |
分子量 |
253.25 g/mol |
IUPAC 名称 |
5-(2-methylquinolin-6-yl)furan-2-carboxylic acid |
InChI |
InChI=1S/C15H11NO3/c1-9-2-3-10-8-11(4-5-12(10)16-9)13-6-7-14(19-13)15(17)18/h2-8H,1H3,(H,17,18) |
InChI 键 |
LCQOSKUJVKYPBB-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C3=CC=C(O3)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















